molecular formula C19H18BrN3O2S B3075716 1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide CAS No. 1034443-41-8

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

Cat. No. B3075716
CAS RN: 1034443-41-8
M. Wt: 432.3 g/mol
InChI Key: UWIWYJHLIMRTOL-UHFFFAOYSA-M
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Description

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide (ITCPOB) is a small molecule that is used in a variety of scientific research applications, including biochemical and physiological studies. ITCPOB has a unique structure that gives it a variety of advantages over other small molecules, including high solubility, low toxicity, and good stability. ITCPOB is synthesized by a simple synthesis method, which makes it a useful tool for researchers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Synthesis : Shestopalov et al. (1993) detailed the stereoselective synthesis of related pyridinium compounds, focusing on their conformation and tautomerism based on spectroscopic data (Shestopalov et al., 1993).

  • Isostructural Analysis : Tamuly et al. (2005) explored the isostructural properties of similar pyridinium salts, highlighting their hydrogen-bonded structures in the solid state (Tamuly et al., 2005).

Photophysical Properties

  • Dual-Emissive Fluorescent Properties : Li et al. (2009) synthesized a fluorophore similar to the query compound and investigated its photophysical properties, revealing unique solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent characteristics (Li et al., 2009).

Chemical Transformations

  • Regioselective Oxidation : Terán et al. (2000) focused on the oxidation of related pyridinium salts, achieving high yields and regioselectivity (Terán et al., 2000).

  • Kinetic Studies : Sedlák et al. (2003) conducted a study on the kinetics and mechanism of transformation of similar compounds, providing insights into the reaction conditions and the effect of pH (Sedlák et al., 2003).

Applications in Material Science

  • Ionic Liquid Crystal Compounds : Haramoto et al. (1999) synthesized new pyridinium-type ionic liquid crystal materials, demonstrating their thermotropic behavior and wide temperature range applicability (Haramoto et al., 1999).

Biological and Pharmacological Applications

  • Antibacterial Activity : Bušić et al. (2017) reported on the antimicrobial properties of various pyridinium derivatives, highlighting their potential applications in combating bacterial infections (Bušić et al., 2017).

  • Insecticidal Properties : Bakhite et al. (2014) synthesized pyridine derivatives and evaluated their toxicity against cowpea aphid, demonstrating significant insecticidal activities (Bakhite et al., 2014).

properties

IUPAC Name

2-[1-(3-isothiocyanatopropyl)pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N3O2S.BrH/c1-23-17-5-3-15(4-6-17)18-13-21-19(24-18)16-7-11-22(12-8-16)10-2-9-20-14-25;/h3-8,11-13H,2,9-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIWYJHLIMRTOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCCN=C=S.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

CAS RN

1034443-41-8
Record name 1034443-41-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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